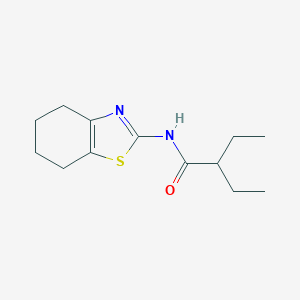![molecular formula C12H12N2O6S2 B256521 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate](/img/structure/B256521.png)
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This compound has been shown to react with various electrophilic species, including epoxides, alkyl halides, and acyl chlorides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its high yield and purity, and its low toxicity. However, one limitation is that it may not be suitable for certain reactions due to its reactivity with electrophilic species.
Orientations Futures
There are several future directions for the use of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. This compound may also have potential applications in materials science, including the synthesis of novel polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate involves the reaction between 2-nitro-4-(methylsulfonyl)phenyl mercaptan and chloroacetic acid, followed by the cyanoethylation of the resulting product. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate has been extensively used in scientific research due to its potential applications in various fields. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds.
Propriétés
Nom du produit |
2-Cyanoethyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfanyl}acetate |
|---|---|
Formule moléculaire |
C12H12N2O6S2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-cyanoethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H12N2O6S2/c1-22(18,19)9-3-4-11(10(7-9)14(16)17)21-8-12(15)20-6-2-5-13/h3-4,7H,2,6,8H2,1H3 |
Clé InChI |
OZHOTXMUAWJOQW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCCC#N)[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B256438.png)
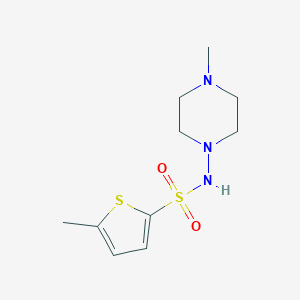
![1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256445.png)

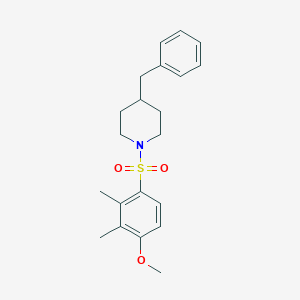
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256454.png)
![2-methoxyethyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256455.png)
![Ethyl {2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetate](/img/structure/B256460.png)
![2-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B256464.png)
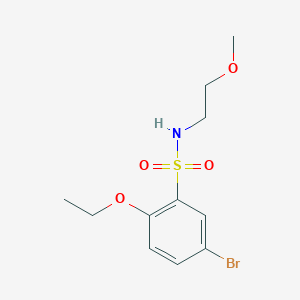
![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
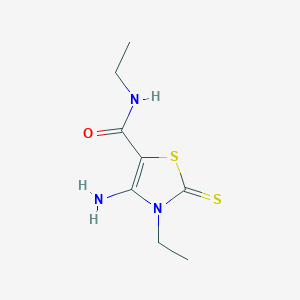
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
